molecular formula C12H8BrN3O2S B1400898 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1289190-97-1

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400898
CAS No.: 1289190-97-1
M. Wt: 338.18 g/mol
InChI Key: DUHOLBFHYZQWEO-UHFFFAOYSA-N
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Description

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core substituted with a bromine atom at the 5-position and a phenylsulfonyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.

    Sulfonylation: The phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyrrolopyrimidine.

Scientific Research Applications

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase enzymes or other protein targets.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to understand the biological activity of pyrrolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not fully elucidated. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The phenylsulfonyl group may enhance binding affinity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-7-(methylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
  • 5-Chloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
  • 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Uniqueness

5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is unique due to the specific combination of the bromine and phenylsulfonyl substituents, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the phenylsulfonyl group can enhance interactions with biological targets.

Properties

IUPAC Name

7-(benzenesulfonyl)-5-bromopyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHOLBFHYZQWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

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